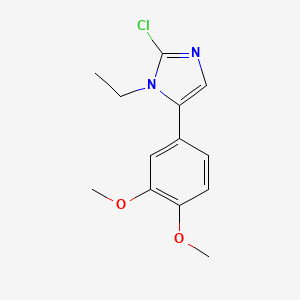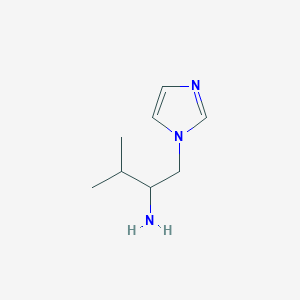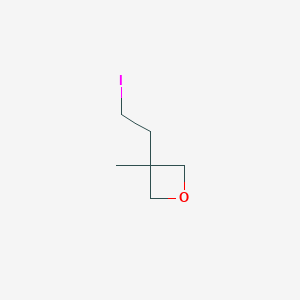
3-(2-Iodoethyl)-3-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoethyl)-3-methyloxetane is an organic compound characterized by the presence of an oxetane ring substituted with a 2-iodoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethyl)-3-methyloxetane typically involves the reaction of oxetane derivatives with iodoethyl reagents. One common method involves the use of cyclopropanols and magnesium halides to prepare 2-iodoethyl ketones, which can then be further reacted to form the desired oxetane compound . The reaction conditions often require specific catalysts and solvents to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodoethyl)-3-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or nickel catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted oxetanes, while cyclization reactions can produce complex polycyclic compounds .
Scientific Research Applications
3-(2-Iodoethyl)-3-methyloxetane has several scientific research applications, including:
Chemical Biology: Used as a precursor for photoaffinity probes to study protein-ligand interactions.
Medicinal Chemistry:
Organic Synthesis: Utilized in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)-3-methyloxetane primarily involves its ability to undergo light-induced rearrangement, forming reactive intermediates such as carbenes. These intermediates can insert into C-H bonds of nearby biomolecules, leading to covalent crosslinking. This property is particularly useful in studying protein-protein interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Iodoethyl)indole: Another compound with a 2-iodoethyl group, used in similar chemical reactions and applications.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: A compound used for iodination of aromatic compounds.
Uniqueness
3-(2-Iodoethyl)-3-methyloxetane is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form reactive intermediates upon light activation makes it particularly valuable in chemical biology and medicinal chemistry research.
Properties
CAS No. |
84078-62-6 |
|---|---|
Molecular Formula |
C6H11IO |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
3-(2-iodoethyl)-3-methyloxetane |
InChI |
InChI=1S/C6H11IO/c1-6(2-3-7)4-8-5-6/h2-5H2,1H3 |
InChI Key |
XSQQVGJMRHBMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


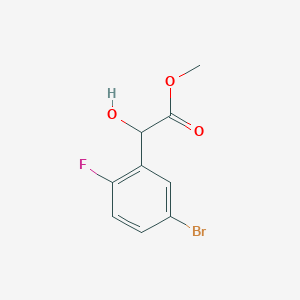
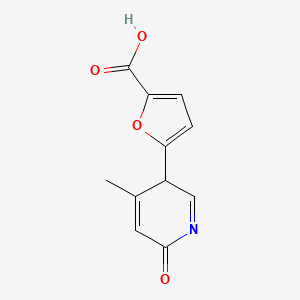
![4-bromo-2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12111501.png)

![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)

![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)




![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)
